

In-depth Technical Guide: N-(3-ethylheptyl)acetamide

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Compound of Interest

Compound Name: *N-(3-ethylheptyl)acetamide*

Cat. No.: *B15348527*

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Disclaimer: Publicly available information, including a registered CAS number, for **N-(3-ethylheptyl)acetamide** is not available. This guide has been constructed using N-heptylacetamide (CAS No. 14202-55-2) as a proxy due to its structural similarity as a long-chain N-alkyl acetamide. All data presented herein, including physicochemical properties, experimental protocols, and biological context, pertains to N-heptylacetamide and serves as an illustrative example for researchers, scientists, and drug development professionals.

Chemical Identification and Properties

N-heptylacetamide is a simple amide consisting of a heptyl group attached to the nitrogen atom of an acetamide. Its structure and properties provide a baseline for understanding similar long-chain N-alkyl acetamides.

Physicochemical Data

The following table summarizes the key physicochemical properties of N-heptylacetamide.

Property	Value	Source
CAS Number	14202-55-2	PubChem[1]
Molecular Formula	C ₉ H ₁₉ NO	PubChem[1]
Molecular Weight	157.25 g/mol	PubChem[1]
IUPAC Name	N-heptylacetamide	PubChem[1]
SMILES	CCCCCCCNC(=O)C	PubChem[1]
Calculated LogP	2.4	PubChem[1]
Hydrogen Bond Donors	1	PubChem[1]
Hydrogen Bond Acceptors	1	PubChem[1]
Boiling Point	Not available	
Melting Point	Not available	
Density	Not available	

Note: Experimental values for boiling point, melting point, and density are not readily available in the searched literature.

Experimental Protocols

Synthesis of N-heptylacetamide

A common method for the synthesis of N-alkyl acetamides is the acylation of the corresponding amine. The following is a representative protocol for the synthesis of N-heptylacetamide from heptylamine and an acetylating agent, such as acetic anhydride or acetyl chloride.

Materials:

- Heptylamine
- Acetic anhydride (or acetyl chloride)
- Anhydrous diethyl ether (or dichloromethane)

- Saturated aqueous sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Stir plate and magnetic stir bar
- Round-bottom flask
- Addition funnel
- Separatory funnel
- Rotary evaporator

Procedure:

- In a round-bottom flask, dissolve heptylamine (1 equivalent) in anhydrous diethyl ether.
- Cool the solution in an ice bath.
- Slowly add acetic anhydride (1.1 equivalents) dropwise to the stirred solution using an addition funnel.
- After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, transfer the reaction mixture to a separatory funnel.
- Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude N-heptylacetamide.
- The crude product can be purified by column chromatography or distillation.

Analytical Characterization Workflow

The identity and purity of the synthesized N-heptylacetamide can be confirmed through a standard analytical workflow.

Workflow for Analytical Characterization.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is used to determine the purity of the sample and confirm its molecular weight. The retention time in the gas chromatogram is characteristic of the compound, and the mass spectrum will show the molecular ion peak and a fragmentation pattern consistent with the structure of N-heptylacetamide.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ¹H NMR: The proton NMR spectrum will provide information on the number and types of protons and their neighboring environments. Expected signals would include a triplet for the terminal methyl group of the heptyl chain, a series of multiplets for the methylene groups, a triplet for the methylene group adjacent to the nitrogen, and a singlet for the acetyl methyl group.
- ¹³C NMR: The carbon NMR spectrum will show distinct peaks for each carbon atom in a unique electronic environment.[1]

Infrared (IR) Spectroscopy: The IR spectrum is used to identify the functional groups present. Key expected absorptions for N-heptylacetamide include:

- N-H stretch: A sharp peak around 3300 cm⁻¹.
- C-H stretch: Peaks just below 3000 cm⁻¹.
- C=O stretch (Amide I band): A strong absorption around 1640 cm⁻¹.
- N-H bend (Amide II band): An absorption around 1550 cm⁻¹.

Biological Activity and Signaling Pathways

While no specific biological activities or signaling pathway involvements are documented for N-heptylacetamide, research on other long-chain N-alkyl acetamides and related amide

derivatives suggests potential areas of interest for investigation.

Potential Biological Activities

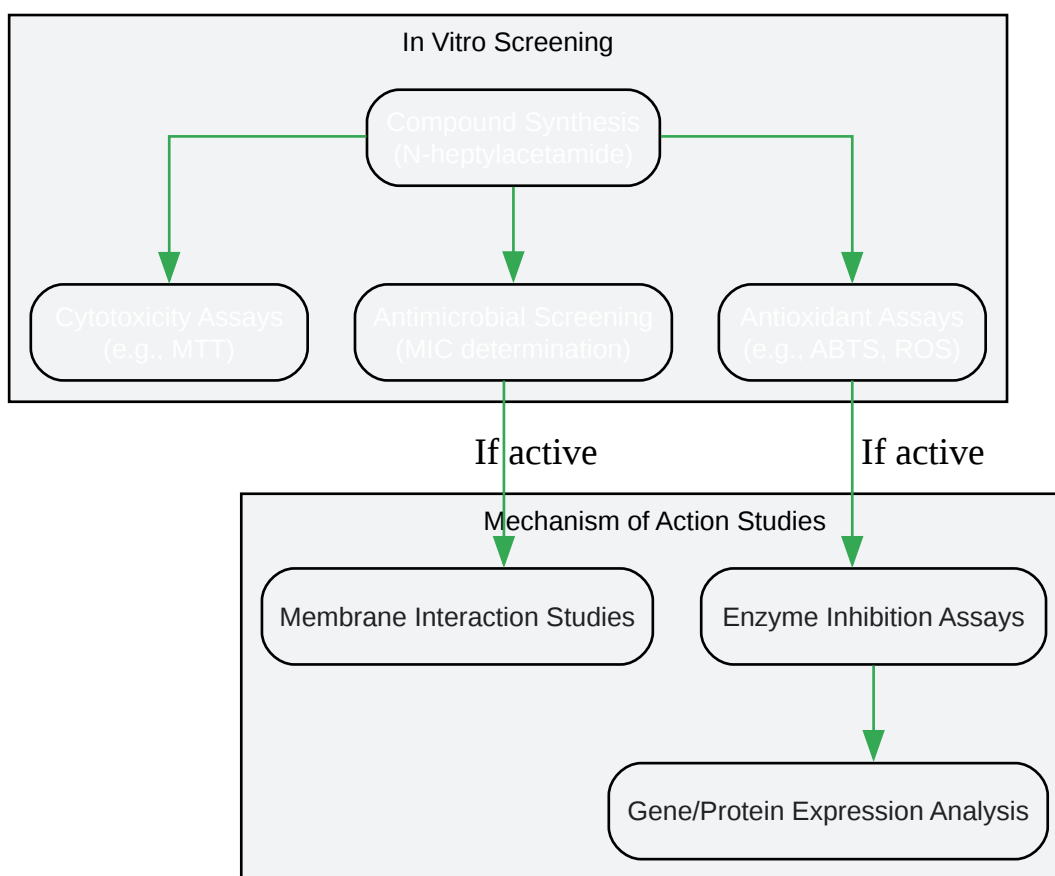
Studies on various acetamide derivatives have indicated potential biological activities, including:

- **Antibacterial Activity:** Some N-substituted acetamide derivatives have shown activity against both Gram-positive and Gram-negative bacteria. The mechanism can involve disruption of the bacterial cell membrane.^{[2][3]}
- **Antioxidant and Anti-inflammatory Activity:** Certain acetamide compounds have been investigated for their ability to scavenge free radicals and modulate inflammatory responses, such as the production of nitric oxide (NO) and reactive oxygen species (ROS) in macrophages.^{[4][5]}

The lipophilic nature of the heptyl chain in N-heptylacetamide suggests it may interact with cellular membranes, a common feature of bioactive amides.

Hypothetical Screening Pathway for Bioactivity

For a novel compound like N-heptylacetamide, a logical workflow would be employed to screen for potential biological activity.



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Hypothetical Workflow for Bioactivity Screening.

This workflow illustrates a systematic approach, starting with broad screening for cytotoxic, antimicrobial, and antioxidant effects. Positive results would then lead to more focused studies to elucidate the specific mechanism of action, such as interactions with cellular membranes or inhibition of specific enzymes.

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References

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